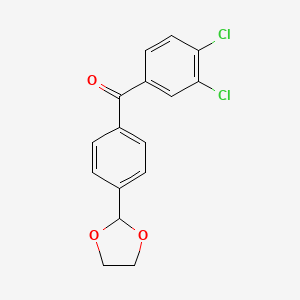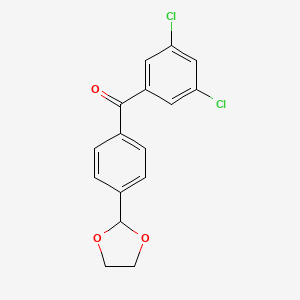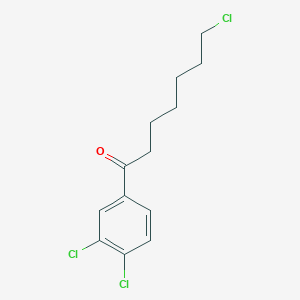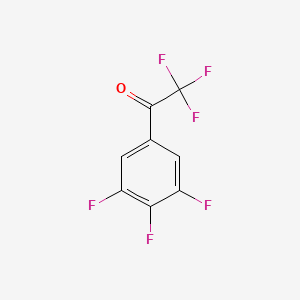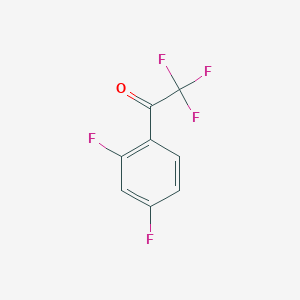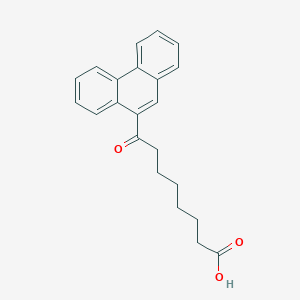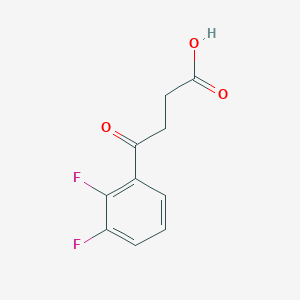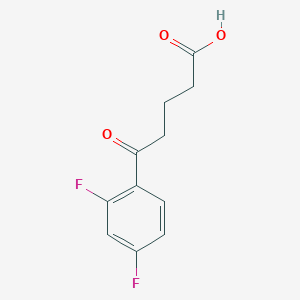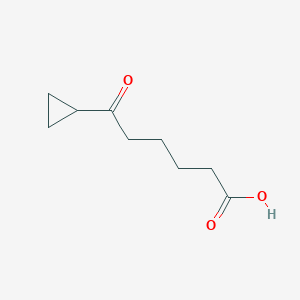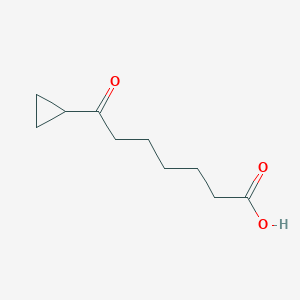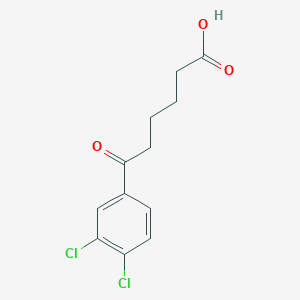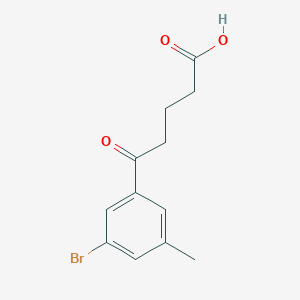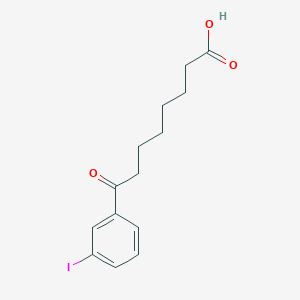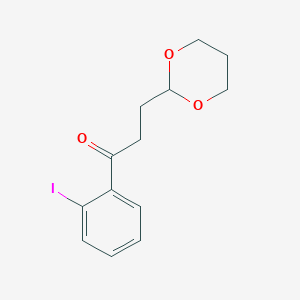
3-(1,3-Dioxan-2-YL)-2’-iodopropiophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone is an organic compound that features a 1,3-dioxane ring and an iodinated phenyl group
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out in refluxing toluene with continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of alternative catalysts and solvents may be explored to improve the sustainability and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, while the iodinated phenyl group can participate in electrophilic aromatic substitution reactions . The compound’s reactivity is influenced by the electronic effects of the substituents on the phenyl ring and the stability of the 1,3-dioxane ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: A simpler analog without the iodinated phenyl group.
2-Iodopropiophenone: Lacks the 1,3-dioxane ring.
1,3-Dioxolane: A related compound with a five-membered ring instead of a six-membered 1,3-dioxane ring.
Uniqueness
3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone is unique due to the combination of the 1,3-dioxane ring and the iodinated phenyl group. This structural feature imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSGHDZGOKQSSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645900 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-46-1 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
